REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[Br:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[C:13]([N+:18]([O-])=O)=[CH:12][C:11]=1[F:21]>C(O)C.O>[Br:9][C:10]1[C:11]([F:21])=[CH:12][C:13]([NH2:18])=[C:14]([O:16][CH3:17])[CH:15]=1 |f:0.1.2|
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Name
|
|
Quantity
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14.7 g
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Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
9.28 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)OC)[N+](=O)[O-])F
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Name
|
|
Quantity
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180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After 5 hours the organic solvent was removed
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Duration
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5 h
|
Type
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FILTRATION
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Details
|
the solid in aqueous layer was collected by filtration
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Type
|
WASH
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Details
|
The solid was further washed with heptane/ethyl acetate (3:2, 400 mL)
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N)C=C1F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.29 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |